molecular formula C15H20BN3O2 B13931151 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene

Cat. No.: B13931151
M. Wt: 285.15 g/mol
InChI Key: XWFCLZWIKOJDGY-UHFFFAOYSA-N
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Description

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5,6-triazatricyclo[73002,6]dodeca-1(9),2,4,7-tetraene is a complex organic compound that features a boron-containing dioxaborolane ring and a triazatricyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene typically involves the formation of the dioxaborolane ring followed by its attachment to the triazatricyclo structure. One common method involves the reaction of pinacolborane with a suitable precursor under palladium-catalyzed conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, stringent control of reaction conditions such as temperature, pressure, and solvent purity is crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: Reduction reactions can convert the compound into different boron-hydride species.

    Substitution: The dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.

    Biology: The compound can be used to label biomolecules for imaging and diagnostic purposes.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating various chemical transformations. Additionally, the triazatricyclo structure provides a rigid framework that can enhance the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene apart is its combination of a boron-containing dioxaborolane ring with a triazatricyclo structure. This unique combination provides enhanced stability, reactivity, and potential for diverse applications in various fields.

Properties

Molecular Formula

C15H20BN3O2

Molecular Weight

285.15 g/mol

IUPAC Name

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene

InChI

InChI=1S/C15H20BN3O2/c1-14(2)15(3,4)21-16(20-14)12-8-19-13(17-9-18-19)11-7-5-6-10(11)12/h8-9H,5-7H2,1-4H3

InChI Key

XWFCLZWIKOJDGY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=NC=N3)C4=C2CCC4

Origin of Product

United States

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